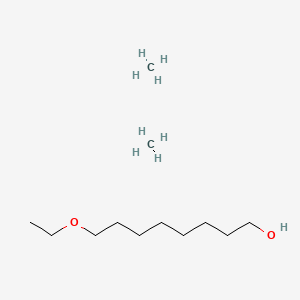

8-ethoxyoctan-1-ol;methane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

68603-25-8 |

|---|---|

Molecular Formula |

C12H30O2 |

Molecular Weight |

206.37 g/mol |

IUPAC Name |

8-ethoxyoctan-1-ol;methane |

InChI |

InChI=1S/C10H22O2.2CH4/c1-2-12-10-8-6-4-3-5-7-9-11;;/h11H,2-10H2,1H3;2*1H4 |

InChI Key |

BJGIDOPGWGEGSI-UHFFFAOYSA-N |

SMILES |

C.C.CCOCCCCCCCCO |

Canonical SMILES |

C.C.CCOCCCCCCCCO |

Other CAS No. |

68603-25-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Antarox® 224: Chemical Composition and Technical Profile

The following technical guide details the chemical composition, physicochemical properties, and application scope of Antarox® 224 (specifically Antarox® LF-224 ), tailored for researchers and professionals in drug development and bioprocess engineering.

Synonyms: Antarox® LF-224, Plurafac® LF 224, Ethoxylated Propoxylated Isodecyl Alcohol.[1]

Executive Summary

Antarox® 224 (commercially Antarox® LF-224 ) is a low-foaming, non-ionic surfactant belonging to the class of fatty alcohol alkoxylates .[1][2] Unlike the pharmacopeial "Antarox" grades (Poloxamers) used as drug excipients, LF-224 is primarily engineered for high-efficiency Clean-in-Place (CIP) systems, upstream bioprocessing (defoaming), and critical equipment cleaning in pharmaceutical manufacturing.[1] Its defining characteristic is a low cloud point (21–26°C), which triggers a phase change to provide defoaming action at operating temperatures.[1]

Chemical Identity & Composition

Antarox® 224 is a block or random copolymer synthesized by the alkoxylation of a branched C10 fatty alcohol (Isodecyl Alcohol).[1][3]

| Parameter | Technical Specification |

| Trade Name | Antarox® LF-224 (Syensqo, formerly Solvay/Rhodia) |

| Chemical Name | Oxirane, methyl-, polymer with oxirane, monodecyl ether |

| Common Name | Ethoxylated Propoxylated Isodecyl Alcohol |

| CAS Number | 37251-67-5 |

| Chemical Family | Non-ionic Surfactant / Alcohol Alkoxylate (EO/PO) |

| Molecular Formula | |

| Key Synonyms | Plurafac® LF 224 (BASF equivalent), Isodecyl alcohol EO/PO adduct |

Structural Configuration

The molecule consists of three distinct domains:

-

Hydrophobic Tail: Isodecyl (

) branched alkyl chain.[1][3][4] -

Hydrophobic Cap: Polypropylene oxide (PO) block (often terminal).[1][3]

The terminal PO block is critical; it sterically hinders hydrogen bonding at elevated temperatures, driving the "inverse solubility" responsible for its low foam profile.[1]

Physicochemical Properties

The experimental behavior of Antarox® 224 is dictated by its Cloud Point .[1][3][5] Below this temperature, it is soluble and acts as a wetting agent.[1] Above it, it phase-separates to act as a defoamer.[1]

| Property | Value | Relevance to Protocol |

| Cloud Point (1% aq) | 21°C – 26°C | Critical: Operates as a defoamer above this temp.[1][6] |

| Physical Form | Clear Liquid | Easy handling/dosing in automated CIP systems.[1][3] |

| pH (5% aq) | 6.0 – 8.0 | Neutral; compatible with enzymatic cleaners.[1][3] |

| Density | ~0.99 g/cm³ | Close to water; simplifies mass-to-volume conversion.[1] |

| Solubility | Water (Cold), Alcohols | Insoluble in hot water (forms emulsion).[1] |

| Stability | Acid & Alkaline Stable | Suitable for harsh CIP cycles (NaOH or |

Applications in Drug Development & Manufacturing

While not a direct formulation excipient, Antarox® 224 is a Process Analytical Technology (PAT) enabler in the manufacturing environment.[1][3]

A. Critical Cleaning (CIP/COP)

In pharmaceutical manufacturing, removing lipid-based drug residues (e.g., LNP formulations, steroids) requires surfactants that do not foam under high-pressure spray.[1]

-

Mechanism: Above 26°C, Antarox 224 becomes insoluble.[1][3] The dispersed surfactant droplets penetrate lipid residues and prevent foam generation caused by the saponification of fats or protein agitation.[1][3]

-

Validation: Its low persistence allows for easy rinsing, validated via TOC (Total Organic Carbon) analysis.[1][3]

B. Upstream Bioprocessing[1][3]

-

Fermentation Defoaming: Used in microbial fermentation where mechanical agitation creates excessive foam.[1][3] Unlike silicone defoamers, EO/PO alkoxylates like Antarox 224 are often easier to remove downstream via ultrafiltration.[1][3]

C. Analytical Characterization Workflow

To verify the identity of Antarox 224 in raw material release or cleaning validation:

Experimental Protocol: Cloud Point Determination

Objective: Verify the identity of Antarox® 224 by confirming its phase transition temperature.

Reagents:

Methodology:

-

Preparation: Weigh 1.0 g of Antarox® 224 into a 150 mL beaker.

-

Dissolution: Add 99.0 g of cold deionized water (<15°C). Stir magnetically until a clear solution forms.

-

Heating: Place the beaker in a water bath equipped with a thermometer. Heat slowly (approx. 1°C/min).[1][3]

-

Observation: Monitor the solution for the onset of turbidity (the "cloud point").[1][3]

-

Endpoint: Record the temperature at which the solution becomes opaque.

Safety & Regulatory

-

GHS Classification: Causes serious eye irritation (Category 2A).[1][3] Acute toxicity (Oral) Category 4.[1][3]

-

Environmental: Harmful to aquatic life with long-lasting effects (Chronic 3).[1][3][8]

-

Compendial Status: Not listed in USP/NF as an excipient.[1][3] Use is restricted to manufacturing aids (cleaning, processing) with validated removal steps prior to final fill/finish.[1][3]

References

-

Syensqo (Solvay). (2024).[1][3] Antarox® LF-224 Technical Data Sheet: Low Foaming Surfactant for Industrial Applications. Retrieved from [1]

-

BASF Corporation. (2023).[1][3] Plurafac® LF 224 Technical Information: Low-foaming nonionic surfactants.[1][3][5][7][9] Retrieved from [1]

-

PubChem. (2024).[1][3] Compound Summary: Alcohols, C10, ethoxylated propoxylated (CAS 37251-67-5).[1][2][6] National Library of Medicine.[1][3] Retrieved from [1]

-

LookPolymers. (2024).[1][3] Solvay ANTAROX® LF 224 Surfactant Material Notes. Retrieved from [1]

Sources

- 1. Alcohols, C6-12, ethoxylated propoxylated - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookpolymers.com [lookpolymers.com]

- 3. aquabond.ca [aquabond.ca]

- 4. taminkalatak.com [taminkalatak.com]

- 5. scribd.com [scribd.com]

- 6. Solvay ANTAROX® LF 224 Surfactant datasheet [lookpolymers.com]

- 7. stobec.com [stobec.com]

- 8. Page loading... [wap.guidechem.com]

- 9. ulprospector.com [ulprospector.com]

Methodological & Application

Application Note: Protocol for Using 8-Ethoxyoctan-1-ol;methane (CAS 68603-25-8) as a Low-Foam Wetting Agent

[1]

Executive Summary

This application note details the physicochemical basis and experimental protocols for utilizing 8-ethoxyoctan-1-ol;methane (commonly identified industrially under CAS 68603-25-8 as Alcohols, C8-10, ethoxylated propoxylated) as a high-performance low-foam wetting agent.

While the IUPAC nomenclature "8-ethoxyoctan-1-ol;methane" appears in chemical databases, the functional material is a nonionic surfactant consisting of C8-C10 fatty alcohols modified with block copolymers of ethylene oxide (EO) and propylene oxide (PO). This specific architecture confers rapid wetting dynamics (via the C8-10 hydrophobe and EO blocks) while the PO blocks and specific chain lengths suppress foam generation, making it ideal for high-shear applications such as spray cleaning, agrochemical dispersion, and textile processing.

Chemical Identity & Mechanistic Basis

Chemical Description[2][3][4][5]

-

Common Synonyms: Triton XL-80N, Antarox BL-225, Alcohols C8-10 Ethoxylated Propoxylated.[][5][6][7]

-

Database Nomenclature: The string "8-ethoxyoctan-1-ol;methane" is often an algorithmic generation representing a solvate or a representative fragment (C8 alcohol + 1 EO unit) found in crystallographic or computational databases. For practical application, the material is a polymeric surfactant mixture .

Mechanism of Action

The efficacy of this surfactant arises from its amphiphilic block structure :

-

Hydrophobic Tail (C8-10 Alkyl): Provides the driving force for adsorption at the air-water and solid-liquid interfaces. The short chain length (C8-10) favors rapid diffusion, leading to fast wetting speeds (dynamic surface tension reduction).

-

Hydrophilic Block (Ethoxylate - EO): Ensures water solubility and hydration.

-

Hydrophobic/Cloud Point Modifier (Propoxylate - PO): The PO groups introduce steric hindrance and reduce solubility at elevated temperatures (inverse solubility). This disrupts the stable lamellae required for foam stability, acting as an internal defoamer.

Physicochemical Properties (Typical)

| Property | Value | Relevance |

| Appearance | Clear to Hazy Liquid | Easy handling in liquid formulations. |

| Active Content | ~100% | High concentration efficiency. |

| Cloud Point (1% aq) | 20°C - 60°C (Grade dependent) | Operating above cloud point maximizes defoaming. |

| Surface Tension (0.1%) | ~28 - 32 mN/m | Critical for wetting hydrophobic substrates (e.g., plastics, oily metals). |

| CMC (Critical Micelle Conc.) | ~0.02 - 0.05 wt% | Low usage rates required for efficacy. |

| pH Stability | 2 - 12 | Robust in acidic and alkaline cleaners. |

Experimental Protocol: Evaluation of Wetting & Foaming Performance

This protocol is designed to validate the surfactant's performance for formulation into a cleaning or wetting system.

Materials Required[5]

-

Surfactant: CAS 68603-25-8 (Source: Dow, Solvay, or equivalent).

-

Solvent: Deionized (DI) Water and Standard Hard Water (300 ppm CaCO₃).

-

Substrates: Cotton skeins (for Draves test) or PTFE tape (for contact angle).

-

Equipment:

-

Ross-Miles Foam Analyzer (or graduated cylinder with plunger).

-

Tensiometer (Du Noüy Ring or Wilhelmy Plate).

-

Stopwatch.

-

Workflow Diagram

Figure 1: Step-by-step workflow for characterizing the wetting and foaming profile of the surfactant.

Detailed Procedures

A. Draves Wetting Test (Skein Method)

Objective: Measure the speed at which the surfactant solution displaces air from a textile matrix.

-

Preparation: Prepare 500 mL of 0.1% (w/w) surfactant solution in a 500 mL graduated cylinder.

-

Setup: Attach a 3g standard lead weight to a 5g standard cotton skein using a copper hook.

-

Execution: Drop the weighted skein into the solution and start the stopwatch immediately.

-

Endpoint: Record the time (seconds) required for the skein to sink and the thread to relax.

-

Target: < 20 seconds indicates excellent wetting.

B. Ross-Miles Foam Test (Modified)

Objective: Quantify initial foam generation and foam stability.

-

Setup: Place 50 mL of 0.1% surfactant solution in a 250 mL graduated cylinder.

-

Agitation: Invert the cylinder 10 times manually or use a standardized pour method (200 mL dropped from 90 cm).

-

Measurement:

-

Record Foam Height at

(Initial). -

Record Foam Height at

minutes (Stability).

-

-

Target: Initial foam < 20 mm; 5-min foam < 5 mm (near zero).

C. Dynamic Surface Tension (Optional)

Objective: Determine suitability for high-speed printing or coating.

-

Use a Bubble Pressure Tensiometer.

-

Measure surface tension (

) at surface ages ranging from 10 ms to 1000 ms. -

Analysis: A steep drop in

at short times confirms rapid surfactant migration, essential for "8-ethoxyoctan-1-ol" type molecules.

Application Guidelines & Formulation Tips

Concentration Ranges

-

Hard Surface Cleaners: 0.5% – 2.0% w/w.

-

Rinse Aids: 0.05% – 0.2% w/w.

-

Agrochemical Adjuvants: 0.1% – 0.5% w/w.

Compatibility

-

Builders: Highly compatible with EDTA, Citrates, and Phosphates.

-

Acids/Bases: Stable in 10% NaOH and 10% HCl.

-

Solvents: Soluble in alcohols, glycols, and chlorinated solvents.

Troubleshooting "Clouding"

Since these are low-foam surfactants with a cloud point, the formulation may turn hazy if the temperature exceeds the cloud point (often ~20-40°C for specific grades).

-

Fix: If a clear product is required at higher temperatures, add a hydrotrope (e.g., Sodium Xylene Sulfonate - SXS) or a small amount of a high-HLB anionic surfactant to raise the cloud point, though this may slightly increase foaming.

Mechanistic Visualization

Figure 2: Mechanism of wetting and foam suppression at the interface.

References

-

PubChem. (2023). 8-Ethoxyoctan-1-ol;methane (Compound Summary).[1][8][][4][5][6][7][9][][11] National Library of Medicine. [Link]

-

Dow Chemical. (2023).[5] Triton™ XL-80N Surfactant Technical Data Sheet. [Link]

-

LookChem. (2023). CAS 68603-25-8 Product Information.[1][8][2][][4][5][6][7][9][11] [Link][1]

-

ASTM International. (2021). ASTM D2281-16: Standard Test Method for Evaluation of Wetting Agents by the Skein Test. [Link]

-

ASTM International. (2020). ASTM D1173-07: Standard Test Method for Foaming Properties of Surface-Active Agents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 4. 8-ethoxyoctan-1-ol,methane | CAS#:68603-25-8 | Chemsrc [chemsrc.com]

- 5. 68603-25-8 CAS MSDS ( Alcohols, C8-10, ethoxylated) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. triton xl-80N | 68603-25-8 [chemnet.com]

- 7. Cas 68603-25-8,TRITON XL-80N | lookchem [lookchem.com]

- 8. 8-Ethoxyoctan-1-ol;methane | C12H30O2 | CID 93390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

Synthesis of Ethoxylated Propoxylated C8-10 Alcohols: An Application Guide for Researchers

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ethoxylated propoxylated C8-10 alcohols. Designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis, this document delves into the underlying chemical principles, reaction kinetics, and practical experimental procedures. It emphasizes the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Versatility of C8-10 Alcohol Alkoxylates

Ethoxylated and propoxylated C8-10 alcohols are a versatile class of non-ionic surfactants with a wide range of applications, including as emulsifiers, detergents, wetting agents, and solubilizers in household cleaners, personal care products, and industrial formulations.[1] Their performance characteristics are dictated by the length of the hydrophobic C8-10 alkyl chain and the composition of the hydrophilic polyalkylene glycol ether chain, which is composed of both ethylene oxide (EO) and propylene oxide (PO) units. The arrangement of these EO and PO units—either in distinct blocks or randomly distributed—further fine-tunes the surfactant's properties, such as its foaming power, detergency, and solubility. This guide will explore the synthesis of these valuable compounds, providing the foundational knowledge for their tailored production.

Chemical Principles and Reaction Mechanisms

The synthesis of ethoxylated propoxylated C8-10 alcohols is achieved through a process known as alkoxylation, which involves the ring-opening polymerization of ethylene oxide and propylene oxide initiated by the C8-10 fatty alcohol. This reaction can be catalyzed by either bases or acids, with each catalytic system influencing the reaction rate and the molecular weight distribution of the resulting polyether chains.[2][3]

Base-Catalyzed Alkoxylation

Base-catalyzed alkoxylation, typically employing catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is the most common industrial method.[4] The reaction proceeds via an anionic mechanism:

-

Initiation: The strong base deprotonates the fatty alcohol, forming a highly nucleophilic alkoxide.

-

Propagation: The alkoxide attacks the electrophilic carbon of the epoxide ring (ethylene oxide or propylene oxide), leading to ring-opening and the formation of a new alkoxide. This process repeats, extending the polyether chain.

A key characteristic of base-catalyzed alkoxylation is the production of a broad molecular weight distribution, often referred to as a conventional or polydisperse distribution.[3] This is because the reactivity of the growing polyether chains is comparable to that of the initial fatty alcohol, leading to a statistical distribution of oligomer lengths.

Acid-Catalyzed Alkoxylation

Acidic catalysts, such as Lewis acids (e.g., BF₃, SnCl₄) or Brønsted acids, can also be used for alkoxylation.[3][5] The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the alcohol. Acid catalysis typically results in a narrower molecular weight distribution compared to base catalysis.[3] However, it is also more prone to the formation of byproducts, which can complicate purification.[3]

Block vs. Random Copolymerization

The order of addition of ethylene oxide and propylene oxide determines the final architecture of the hydrophilic chain and, consequently, the surfactant's properties:

-

Block Copolymers: These are produced by the sequential addition of the two alkoxides. For instance, the C8-10 alcohol can first be propoxylated to create a hydrophobic poly(propylene oxide) block, followed by ethoxylation to add a hydrophilic poly(ethylene oxide) block.[6] This results in a well-defined block structure (e.g., C8-10-O-(PO)ₓ-(EO)ᵧ-H). Block copolymers are known for their distinct interfacial properties and are used in a variety of specialized applications.[7][8]

-

Random Copolymers: If ethylene oxide and propylene oxide are introduced into the reactor simultaneously, they will polymerize in a random fashion along the polyether chain. The resulting structure is a statistical mixture of EO and PO units.

The choice between block and random copolymerization depends on the desired application and the specific properties required of the surfactant.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of ethoxylated propoxylated C8-10 alcohols. These protocols are intended for execution by trained professionals in a controlled laboratory or industrial setting.

Materials and Equipment

-

Reactants:

-

C8-10 fatty alcohol mixture

-

Ethylene oxide (EO)

-

Propylene oxide (PO)

-

Catalyst (e.g., potassium hydroxide, sodium hydroxide, or a specialized narrow-range catalyst)

-

Neutralizing agent (e.g., acetic acid, phosphoric acid)

-

-

Equipment:

-

Jacketed pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and inlet/outlet ports for gases and liquids

-

Vacuum pump

-

Nitrogen source

-

Storage tanks for EO and PO

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of ethoxylated propoxylated C8-10 alcohols.

Detailed Synthesis Protocol (Base-Catalyzed Block Copolymer)

This protocol describes the synthesis of a block copolymer where a poly(propylene oxide) block is first added to the C8-10 alcohol, followed by a poly(ethylene oxide) block.

-

Reactor Preparation and Catalyst Activation:

-

Charge the calculated amount of C8-10 fatty alcohol and the catalyst (e.g., 0.1-0.5% w/w KOH) into the dry, clean reactor.

-

Seal the reactor and purge with nitrogen three times to remove any residual air and moisture.[9]

-

Begin stirring and heat the mixture to 105-110°C under vacuum to remove water formed during catalyst activation.[9]

-

-

Propoxylation:

-

After dehydration, break the vacuum with nitrogen and heat the reactor contents to the desired reaction temperature, typically between 120-160°C.

-

Begin the controlled addition of propylene oxide. The rate of addition should be managed to maintain a constant reaction pressure (e.g., 0.2-0.4 MPa) and to control the exothermic reaction.[9]

-

Continuously monitor the temperature and pressure. The consumption of PO can be tracked by the weight loss of the PO storage tank.

-

Once the desired amount of PO has been added, stop the feed and allow the reaction to "digest" until the pressure stabilizes, indicating the complete consumption of the PO.

-

-

Ethoxylation:

-

Following the propoxylation digestion period, begin the controlled addition of ethylene oxide at the same reaction temperature and pressure.

-

The ethoxylation reaction is also highly exothermic and requires careful control of the EO feed rate to manage the temperature.[4]

-

After the desired amount of EO has been added, stop the feed and allow the reaction to digest until the pressure is constant.

-

-

Product Finishing and Purification:

-

Stop the heating and cool the reactor to below 80°C.[9]

-

Neutralize the catalyst by adding a stoichiometric amount of a suitable acid (e.g., acetic acid or phosphoric acid).

-

Apply a vacuum to the reactor to remove any unreacted ethylene oxide and propylene oxide.[9]

-

The final product can then be discharged. If a heterogeneous catalyst was used, a filtration step would be necessary.[3]

-

Catalyst Selection and its Impact on Product Properties

The choice of catalyst is a critical parameter that significantly influences the properties of the final product, particularly the molecular weight distribution (polydispersity).

| Catalyst Type | Examples | Molecular Weight Distribution | Key Characteristics & Causality |

| Basic (Homogeneous) | KOH, NaOH | Broad | The deprotonated alcohol and growing polymer chains have similar reactivity, leading to a statistical distribution of chain lengths.[3] |

| Acidic (Homogeneous) | BF₃, SnCl₄ | Narrower | The reaction proceeds through a more controlled mechanism, but can lead to the formation of byproducts like dioxanes.[3] |

| Heterogeneous | Modified clays, zeolites | Narrow | The catalyst's porous structure can create steric hindrance for larger, already-formed polymer chains, favoring the reaction of smaller molecules and resulting in a narrower distribution. |

| Specialty Catalysts | Double metal cyanide (DMC) | Very Narrow | These catalysts operate through a coordination-insertion mechanism that provides excellent control over the polymerization process, leading to low polydispersity. |

Characterization of Ethoxylated Propoxylated C8-10 Alcohols

Thorough characterization of the synthesized product is essential to ensure it meets the desired specifications. Key analytical techniques include:

-

Hydroxyl Value (IOH): This titration-based method determines the concentration of hydroxyl groups in the sample, which is inversely proportional to the average molecular weight of the polyether chains.[9]

-

Cloud Point: This is the temperature at which an aqueous solution of the non-ionic surfactant becomes turbid. It is a critical parameter for determining the surfactant's solubility and is influenced by the EO/PO ratio and the overall molecular weight.[9][10]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are used to separate and quantify the different oligomers present in the product, providing detailed information about the molecular weight distribution.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the average number of EO and PO units per molecule and to confirm the block or random nature of the copolymer.

Safety Precautions for Handling Ethylene Oxide and Propylene Oxide

Ethylene oxide and propylene oxide are highly hazardous materials that require strict safety protocols.

-

Toxicity: Both EO and PO are toxic, carcinogenic, and can cause severe irritation to the skin, eyes, and respiratory tract.[11][12][13][14]

-

Flammability: They are extremely flammable and can form explosive mixtures with air.[11][12]

-

Handling:

-

All handling of EO and PO must be conducted in a well-ventilated area, preferably within a fume hood or a closed system.[12]

-

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[12]

-

Sources of ignition must be strictly eliminated from the handling area.[12]

-

Emergency procedures for spills and exposures must be in place and all personnel must be trained on these procedures.[12]

-

Conclusion

The synthesis of ethoxylated propoxylated C8-10 alcohols is a well-established yet nuanced process where careful control over reaction parameters and catalyst selection allows for the production of a wide range of surfactants with tailored properties. This guide has provided a detailed framework for understanding the synthesis, from the fundamental chemical principles to practical experimental protocols and safety considerations. By leveraging this information, researchers and drug development professionals can confidently and safely produce these versatile compounds for their specific applications.

References

-

Li, Y., Zhou, J., Zhang, Y., Liang, H., Sun, J., Liu, Y., & D'Errico, G. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega, 6(44), 29597–29606. [Link]

-

Li, Y., Zhou, J., Zhang, Y., Liang, H., Sun, J., Liu, Y., & D'Errico, G. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ResearchGate. [Link]

-

American Chemical Society. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega. [Link]

-

Consumer Product Ingredients Database. C8-10 Alcohols Ethoxylated Propoxylated. [Link]

- Google Patents. (1980). Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution.

-

Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega. [Link]

-

Wikipedia. (n.d.). Ethoxylation. [Link]

-

Liss, F., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]

-

Kuznetsov, B. N., et al. (2020). Mercarbide Catalyst for Alcohol Ethoxylation. Journal of Siberian Federal University. Chemistry. [Link]

-

Róth, G., et al. (2024). Detailed Compositional and Structure–Property Analysis of Ethylene Oxide‐Propylene Oxide Triblock Copolymers. Macromolecular Materials and Engineering. [Link]

-

VTechWorks. (n.d.). 1 CHAPTER 1 Introduction Alcohol ethoxylates (AEOs), alcohol propoxylates (APOs), and alkylphenol ethoxylates (APEOs) are non-io. [Link]

-

Alexandridis, P., & Hatton, T. A. (1995). Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymer surfactants in aqueous solutions and at interfaces: thermodynamics, structure, dynamics, and modeling. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

-

PubMed. (1996). Block copolymers of ethylene oxide and propylene oxide (pluronics) as immunomodulators and antitumour agents. [Link]

-

Bakhrushina, E. O., et al. (2021). Block Copolymers of Ethylene Oxide and Propylene Oxide: Prospects for Medical and Pharmaceutical Application in Russia. Regulatory Research and Medicine Evaluation. [Link]

-

ERASM. (2017). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). [Link]

- Google Patents. (2009).

-

ResearchGate. (2012). Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant. [Link]

- Google Patents. (2009).

-

ACS Publications. (2021). The Cloud Point of Alkyl Ethoxylates and Its Prediction with the Hydrophilic–Lipophilic Difference (HLD) Framework. [Link]

-

YouTube. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. [Link]

-

Pearson. (n.d.). Making Ethers - Acid-Catalyzed Alkoxylation: Videos & Practice Problems. [Link]

-

YouTube. (2024). Fatty Alcohol Ethoxylate & Fatty Acid Ethoxylate. [Link]

-

Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide. [Link]

-

ResearchGate. (2012). Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant. [Link]

-

OSHA. (n.d.). 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory). [Link]

-

Airgas. (2021). Ethylene Oxide Safety Data Sheet. [Link]

-

New Jersey Department of Health. (2010). Propylene oxide - Hazardous Substance Fact Sheet. [Link]

-

YouTube. (2018). 8.4a Acid Catalyzed Addition of an Alcohol. [Link]

Sources

- 1. produkte.linde-gas.at [produkte.linde-gas.at]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethoxylation - Wikipedia [en.wikipedia.org]

- 5. erasm.org [erasm.org]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Block copolymers of ethylene oxide and propylene oxide (pluronics) as immunomodulators and antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Block Copolymers of Ethylene Oxide and Propylene Oxide: Prospects for Medical and Pharmaceutical Application in Russia | Bakhrushina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 9. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. balchem.com [balchem.com]

- 12. tedpella.com [tedpella.com]

- 13. 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 14. nj.gov [nj.gov]

Application Note: Precision Surface Tension Measurement of Antarox BL-224

Executive Summary

This guide details the methodology for measuring the static surface tension (ST) and Critical Micelle Concentration (CMC) of Antarox BL-224 , a fatty alcohol alkoxylate (EO/PO block copolymer). Unlike simple surfactants, Antarox BL-224 exhibits a low Cloud Point (~25°C), making temperature control the single most critical variable in the experimental setup.

This protocol utilizes the Wilhelmy Plate method (per ASTM D1331) rather than the Du Noüy Ring method. The plate method is preferred for nonionic surfactants to avoid dynamic wetting errors and the need for Harkins-Jordan correction factors, ensuring higher accuracy at the equilibrium interface.

Theoretical Background & Material Constraints

Material Identity: Antarox BL-224

Antarox BL-224 is a nonionic surfactant, specifically a linear fatty alcohol ethoxylate/propoxylate. It is designed for low-foaming applications (industrial cleaning, rinse aids).[1][2]

-

Chemical Class: Alkoxylated Fatty Alcohol.

-

Mechanism: The EO (ethylene oxide) blocks provide hydrophilicity, while PO (propylene oxide) and the fatty alcohol chain provide hydrophobicity.

-

Critical Constraint (Cloud Point): The Cloud Point of Antarox BL-224 is typically 21–26°C (1% aqueous solution) [1].[1] Above this temperature, the surfactant phase-separates, rendering surface tension measurements invalid.

Why Wilhelmy Plate?

For amphiphilic block copolymers, the diffusion to the interface is time-dependent.

-

Du Noüy Ring: Requires pulling the ring through the interface, which can disrupt the fragile surfactant monolayer and induce dynamic non-equilibrium states.

-

Wilhelmy Plate: Remains static at the interface.[3] This allows the user to monitor the "aging" of the surface until true equilibrium is reached (where

).

Experimental Setup

Equipment & Materials

| Component | Specification | Purpose |

| Tensiometer | Force Tensiometer (e.g., Krüss K100, Biolin Sigma 700) | Microbalance resolution |

| Probe | Platinum-Iridium Plate (Roughened) | Ensures 0° contact angle ( |

| Thermostat | Circulating Water Bath | Maintain sample at 20.0°C ± 0.1°C . |

| Solvent | Ultrapure Water (Type I) | Resistivity > 18.2 MΩ·cm; ST = 72.8 mN/m @ 20°C. |

| Glassware | Borosilicate (Chromic acid cleaned or calcined) | Prevent organic contamination. |

| Sample | Antarox BL-224 | Reference standard (Solvay/Syensqo). |

System Architecture

The following diagram illustrates the force balance and signal flow in the tensiometer setup.

Figure 1: Force balance logic in Wilhelmy Plate Tensiometry. The meniscus force is isolated by taring the plate weight and correcting for buoyancy.

Detailed Protocol

Phase 1: Preparation & Cleaning (The "Zero Defect" Step)

Contamination is the primary cause of error in surface tension.

-

Plate Cleaning: Rinse the Platinum-Iridium plate with ultrapure water/ethanol. Hold it in the blue part of a Bunsen burner flame until it glows orange-red for 3-5 seconds. Allow to cool for 30 seconds.

-

Why? This removes all organic residues, ensuring the contact angle (

) is exactly 0°.

-

-

Vessel Cleaning: Glass vessels must be cleaned with hot chromic acid (or surfactant-free detergent like Alconox), rinsed 10x with tap water, and 5x with ultrapure water.

-

System Validation: Measure the surface tension of pure water at 20°C.

-

Pass Criteria:

mN/m. -

Fail: Re-clean everything. Do not proceed.

-

Phase 2: Sample Preparation

Target: Determine CMC (typically range 10 mg/L to 1000 mg/L for this class).

-

Stock Solution: Prepare a 1.0% w/w (10,000 mg/L) stock solution of Antarox BL-224 in ultrapure water.

-

Note: Stir gently. Do not shake. Shaking introduces micro-bubbles that adhere to the plate and distort mass readings.

-

Temperature Check: Ensure the solution is clear. If cloudy, cool to < 20°C.[2]

-

-

Dilution Series: Prepare at least 10 concentrations logarithmically spaced (e.g., 1, 5, 10, 50, 100, 500, 1000 mg/L).

Phase 3: Measurement Workflow (ASTM D1331)

Figure 2: Step-by-step measurement logic ensuring equilibrium is reached.

-

Thermostat: Set circulating bath to 20°C . Allow 15 minutes for the sample vessel to equilibrate.

-

Zeroing: Hang the dry, flamed plate. Tare the balance.

-

Surface Detection: Raise the vessel until the liquid touches the plate (detected by weight jump).

-

Immersion: Immerse the plate 2-3 mm to wet it, then return to the "zero immersion" position (exactly at the surface level).

-

Why? This ensures a perfect meniscus is formed (receding contact angle is more reliable than advancing).

-

-

Equilibration: Antarox molecules are large. They diffuse slowly. Monitor the ST value.

-

Criterion: Reading must not change by more than 0.1 mN/m over a 5-minute window.

-

-

Cleaning between runs: Flame the plate between every concentration change.

Data Analysis: Determining CMC

To find the Critical Micelle Concentration:

-

Plot: Surface Tension (

, y-axis) vs. Logarithm of Concentration ( -

Identify Regions:

-

Region 1 (Low Conc): Gradual decrease in ST.

-

Region 2 (Pre-CMC): Linear, steep decrease.

-

Region 3 (Post-CMC): Plateau (constant ST).

-

-

Calculation: The intersection of the linear regression of Region 2 and the linear regression of Region 3 is the CMC.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Drifting Values (Downward) | Slow adsorption (non-equilibrium) | Increase wait time (up to 30 mins). |

| Drifting Values (Upward) | Evaporation of water | Cover vessel or use a humidity chamber. |

| Erratic / Noisy Data | Vibration or Drafts | Use anti-vibration table; close draft shield. |

| ST < 30 mN/m at low conc | Contamination | Re-clean vessel with chromic acid. |

| Cloudy Solution | Temp > Cloud Point | Cool system to 20°C immediately. |

References

-

Solvay (Syensqo). Antarox® BL-224 Technical Data Sheet. (Accessed via LookPolymers/Solvay Repository).[2][4] Confirms nonionic character and cloud point range.

-

ASTM International. ASTM D1331-14: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents.[5] West Conshohocken, PA.[5]

-

Biolin Scientific. Wilhelmy Plate Method for Surface Tension. Application Note.

-

Krüss Scientific. Technical Note: The Wilhelmy Plate Method.

Sources

Formulation Techniques for Hard Surface Cleaners Utilizing Nonionic Surfactants: A Comprehensive Guide Featuring Triton XL-80N Replacements

Introduction: The Evolving Landscape of Nonionic Surfactants in Hard Surface Cleaning

For years, Triton XL-80N stood as a benchmark nonionic surfactant for formulators in the industrial and institutional cleaning sectors. Its exceptional wetting and dispersing properties made it a go-to ingredient for a variety of hard surface cleaners.[1] However, with the discontinuation of its production, the industry has pivoted towards effective alternatives that not only replicate but often enhance the performance characteristics of the original. This application note serves as a comprehensive guide for researchers, scientists, and formulation chemists on leveraging modern nonionic surfactants, with a focus on viable replacements for Triton XL-80N, to develop high-efficacy hard surface cleaners.

We will delve into the core principles of hard surface cleaner formulation, explore the synergistic interplay between surfactants and other key components, and provide detailed starting formulations and testing protocols. This guide will primarily focus on two excellent replacement strategies for Triton XL-80N: the use of alkoxylated linear alcohols like Surfonic JL-80X , and blends of secondary alcohol ethoxylates such as Tergitol™ 15-S-9 and Tergitol™ 15-S-7 .

Understanding the Core Component: The Nonionic Surfactant

Nonionic surfactants are the workhorses of many cleaning formulations due to their excellent detergency, low foaming properties, and stability across a wide pH range.[2][3] Unlike their anionic or cationic counterparts, they do not carry a net electrical charge, making them compatible with a broader range of ingredients.

The structure of a nonionic surfactant, like Triton XL-80N and its replacements, consists of a hydrophobic (oil-loving) tail and a hydrophilic (water-loving) head. This dual nature allows them to reduce the surface tension of water, enabling the cleaning solution to wet surfaces more effectively and penetrate soils. The surfactant molecules then surround and lift oily and particulate soils from the surface, suspending them in the wash water to be rinsed away.

Key Performance Parameters of Nonionic Surfactants

To effectively formulate with nonionic surfactants, it is crucial to understand the following parameters:

-

Hydrophilic-Lipophilic Balance (HLB): This scale, typically ranging from 0 to 20, indicates the surfactant's preference for water or oil.[4] Surfactants with a higher HLB are more water-soluble and are generally better for oil-in-water emulsions, making them ideal for most hard surface cleaning applications.[5] For instance, Surfonic JL-80X has an HLB of 13.1, positioning it as an effective detergent and wetting agent.[6]

-

Cloud Point: This is the temperature at which a nonionic surfactant becomes insoluble in water, causing the solution to appear cloudy. Optimal cleaning performance is often achieved at or slightly below the cloud point.[1][7] The cloud point of Surfonic JL-80X (1% aqueous solution) is between 57-62°C.[1][7]

-

Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form micelles, which are aggregates that can encapsulate and remove oily soils. Operating above the CMC is essential for effective cleaning. The estimated CMC for Triton XL-80N was 86 ppm, and Surfonic JL-80X is expected to have a similar value.[6]

Synergistic Formulation: The Role of Co-Ingredients

A high-performance hard surface cleaner is more than just a surfactant in water. The strategic inclusion of other components is vital to tackle a wide range of soils and water conditions.

-

Builders: These are alkaline substances that enhance cleaning performance by increasing the pH of the solution, which aids in the saponification of fats and oils.[8] They also soften water by sequestering hard water ions like calcium and magnesium, which can otherwise interfere with the surfactant's effectiveness. Common builders include sodium carbonate, sodium metasilicate, and phosphates (though the use of phosphates is now restricted in many regions due to environmental concerns).

-

Chelating Agents: These ingredients bind to metal ions in the water, preventing them from deactivating the surfactant and forming soap scum.[2] Ethylenediaminetetraacetic acid (EDTA) and its salts are common examples.

-

Solvents: Glycol ethers and alcohols are often added to help dissolve and remove greasy and oily soils.[3] They can also act as coupling agents to improve the stability of the formulation.

-

Co-surfactants: The combination of different types of surfactants can lead to synergistic effects, improving overall cleaning performance.[2] For example, pairing a nonionic surfactant with a small amount of an anionic surfactant can enhance the removal of particulate soils.

Formulation Strategies with Triton XL-80N Replacements

The following tables provide starting point formulations for various types of hard surface cleaners, utilizing Surfonic JL-80X as a primary replacement for Triton XL-80N. These formulations can be adapted and optimized based on specific performance requirements and cost targets.

Table 1: All-Purpose Cleaner Formulation

| Ingredient | Function | Weight % |

| Deionized Water | Solvent | To 100 |

| Surfonic JL-80X | Nonionic Surfactant | 3.0 - 5.0 |

| Sodium Metasilicate Pentahydrate | Builder | 1.0 - 3.0 |

| Tetrasodium EDTA | Chelating Agent | 0.5 - 1.5 |

| Dowanol™ DPM (Dipropylene Glycol Methyl Ether) | Solvent | 2.0 - 4.0 |

| Fragrance & Dye | Aesthetics | As required |

Table 2: Heavy-Duty Degreaser Formulation

| Ingredient | Function | Weight % |

| Deionized Water | Solvent | To 100 |

| Surfonic JL-80X | Nonionic Surfactant | 5.0 - 10.0 |

| Sodium Hydroxide (50% solution) | Builder (Alkalinity) | 2.0 - 5.0 |

| Sodium Metasilicate Pentahydrate | Builder | 3.0 - 6.0 |

| Tetrasodium EDTA | Chelating Agent | 1.0 - 3.0 |

| Butyl Cellosolve (2-Butoxyethanol) | Solvent | 5.0 - 10.0 |

Table 3: Streak-Free Glass Cleaner Formulation

| Ingredient | Function | Weight % |

| Deionized Water | Solvent | To 100 |

| Isopropyl Alcohol | Solvent & Drying Aid | 3.0 - 7.0 |

| Surfonic JL-80X | Nonionic Surfactant | 0.1 - 0.5 |

| Ammonia (28% solution) | Alkalinity & Cleaning | 0.1 - 0.5 |

| Dye | Aesthetics | As required |

Experimental Protocols for Formulation and Evaluation

A systematic approach to formulation and testing is crucial for developing a successful hard surface cleaner.

Diagram 1: Formulation Development Workflow

Caption: A logical workflow for the development of hard surface cleaners.

Protocol 1: Preparation of a Lab-Scale Batch (All-Purpose Cleaner)

-

Water Addition: To a clean beaker, add the required amount of deionized water.

-

Mixing: Begin stirring the water with a magnetic stirrer or overhead mixer at a moderate speed.

-

Builder & Chelant Addition: Slowly add the sodium metasilicate pentahydrate and tetrasodium EDTA to the vortex. Continue mixing until fully dissolved.

-

Surfactant & Solvent Addition: Add the Surfonic JL-80X and Dowanol™ DPM to the solution. A slight increase in viscosity may be observed initially.

-

Final Additions: Add fragrance and dye as required.

-

Homogenization: Continue mixing for 15-20 minutes to ensure the solution is homogeneous.

-

Quality Control: Measure and record the pH and viscosity of the final formulation.

Performance Evaluation Protocols

Standardized testing methods are essential for quantifying the cleaning efficacy of a formulation. The American Society for Testing and Materials (ASTM) provides several relevant standards.

Diagram 2: Soil Removal Mechanism by Surfactants

Caption: Visualization of how surfactant molecules lift and suspend soil.

Protocol 2: Modified ASTM D4488 for General Hard Surface Cleaning Performance

This protocol is a simplified adaptation for screening purposes. For official claims, adherence to the full ASTM standard is required.

-

Substrate Preparation: Use standard white vinyl tiles as the substrate.

-

Soil Preparation: Prepare a standardized soil consisting of a particulate component (e.g., a mixture of peat moss, cement, and silica) and an oily component (e.g., a blend of vegetable oil, mineral oil, and fatty acids).

-

Soiling: Apply a consistent amount of the prepared soil to the vinyl tiles and allow it to set under controlled temperature and humidity.

-

Cleaning: Use a Gardner Straight-Line Washability Apparatus to simulate a consistent cleaning motion. Apply a standardized sponge or cloth saturated with the test cleaner to the soiled tile.

-

Evaluation: After cleaning and drying, evaluate the cleaning efficiency by measuring the reflectance of the cleaned tile using a colorimeter. The percentage of soil removal can be calculated by comparing the reflectance of the unsoiled, soiled, and cleaned tiles.

Protocol 3: Modified ASTM D5343 for Ceramic Tile (Soap Scum) Cleaning Performance

-

Substrate Preparation: Use standard ceramic tiles.

-

Soil Preparation: Create an artificial soap scum soil by combining synthetic sebum, hard water minerals, and soap.[9]

-

Soiling: Apply the soap scum to the ceramic tiles and bake them to create a durable soil layer.

-

Cleaning: Utilize the Gardner Straight-Line Washability Apparatus with a sponge and the test cleaner.

-

Evaluation: Quantify cleaning performance by measuring the gloss or reflectance of the tiles before and after cleaning.

Conclusion: Formulating for the Future

While the discontinuation of Triton XL-80N marked a shift in the landscape of hard surface cleaner formulation, the availability of high-performance alternatives like Surfonic JL-80X and optimized blends of Tergitol™ surfactants ensures that formulators can continue to develop effective and innovative cleaning solutions. By understanding the fundamental principles of surfactant chemistry, the synergistic effects of co-ingredients, and employing rigorous testing protocols, researchers and scientists can confidently create the next generation of hard surface cleaners that meet the evolving demands of the market.

References

-

Conservation Support Systems. (n.d.). SURFONIC JL-80X Surfactant. Retrieved from [Link]

-

Dow. (n.d.). TERGITOL™ 15-S-9 Surfactant. Retrieved from [Link]

-

Dow. (n.d.). TERGITOL™ 15-S-7 Surfactant. Retrieved from [Link]

-

cool.culturalheritage.org. (2006, February 27). Re: Triton XL-80N. Retrieved from [Link]

-

Prospector. (2024, April 3). Formulating with Surfactants: The Key to Effective Household and Industrial Cleaners. Retrieved from [Link]

-

European Commission. (n.d.). Framework for testing performance for hard surface cleaning products. Retrieved from [Link]

-

Chemical Products Industries. (n.d.). Aqua-Cleen - Non-Ionic Surfactant. Retrieved from [Link]

-

MCB Books. (n.d.). How to make all purpose surface cleaner...Formula. Retrieved from [Link]

- Google Patents. (n.d.). ES2264111T3 - COMPOSITIONS FOR CLEANING HARD SURFACES.

-

Dell Tech Laboratories Ltd. (2020, August 12). Floor and Wall Cleaner Products Testing: ASTM D4488-A5. Retrieved from [Link]

-

Dell Tech Laboratories Ltd. (2019, June 21). Cleaner Performance Testing & Claims Proof: ASTM D5343 and HCPA DCC-16. Retrieved from [Link]

-

JMN Specialties, Inc. (n.d.). DG-165 - Heavy Duty Biodegradable “Clean-in-Place” Degreaser. Retrieved from [Link]

-

MCB Books. (n.d.). Heavy duty degreaser making | Formulas | Compounds. Retrieved from [Link]

-

Scribd. (n.d.). D 4488 - 95 R01 - Rdq0odg. Retrieved from [Link]

-

ASTM. (n.d.). D4488-95(2001)e1 Standard Guide for Testing Cleaning Performance of Products Intended for Use. Retrieved from [Link]

-

Stobec. (n.d.). Technical Data Sheet TERGITOL™ 15-S-7 Surfactant. Retrieved from [Link]

-

MDPI. (n.d.). Synergistic Effects of SDS and Non-Ionic Surfactants on Ceramic Membrane Cleaning Performance Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). GB2160887A - Hard surface cleaning composition.

-

YouTube. (2023, January 24). New Formulation Hard Surface Cleaner. Retrieved from [Link]

-

Dow. (n.d.). TERGITOL™ 15-S-9 Surfactant. Retrieved from [Link]

-

Scribd. (n.d.). Hard Surface Cleaning ProductPortfolio. Retrieved from [Link]

-

ResearchGate. (n.d.). Cloud point, critical micelle concentration and HLB relationships for alcohol ethoxylates. Retrieved from [Link]

-

TEGEWA. (2021, May 7). HLB. Retrieved from [Link]

- Google Patents. (n.d.). US5750482A - Glass cleaning composition.

-

YouTube. (2025, July 4). Crystal-Clear Windows in Minutes—Easy Glass Cleaner Formulation Demo. Retrieved from [Link]

-

Gravity Chemicals. (2023, June 4). Premium Glass Cleaner Ingredients. Retrieved from [Link]

-

SlidePlayer. (n.d.). Cleaning Studies of AHP Versus Leading Brands. Retrieved from [Link]

-

YouTube. (2021, April 12). Bathroom Cleaner Test Method Comparison - ASTM D5343 vs HCPA (CSPA) DCC-16. Retrieved from [Link]

-

In Their True Colors. (2022, July 22). …And Soap It Goes. Retrieved from [Link]

-

BFK Solutions. (2013, September 1). The Physics of Cleaning, Part 8: Builders. Retrieved from [Link]

-

NIH. (2023, March 24). Experimental Investigation of the Synergistic Effect of Two Nonionic Surfactants on Interfacial Properties and Their Application in Enhanced Oil Recovery. Retrieved from [Link]

-

J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]

-

YouTube. (2024, September 22). The Magic of HLB: How Surfactants Balance Water and Oil. Retrieved from [Link]

Sources

- 1. SURFONIC JL 80X (120026-55-3) for sale [vulcanchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. makingchembooks.com [makingchembooks.com]

- 4. US5750482A - Glass cleaning composition - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Re: Triton XL-80N [cool.culturalheritage.org]

- 7. SURFONIC JL 80X | 120026-55-3 | Benchchem [benchchem.com]

- 8. DG-165 - Heavy Duty Biodegradable “Clean-in-Place” Degreaser | Products [jmnspecialties.com]

- 9. delltech.com [delltech.com]

Application Notes and Protocols: Emulsification of Hydrocarbon Solvents with 8-Ethoxyoctan-1-ol

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 8-ethoxyoctan-1-ol for the emulsification of hydrocarbon solvents. These protocols are designed to be self-validating, emphasizing the principles behind experimental choices to ensure the creation of stable and well-characterized emulsions. We will delve into the mechanism of action of this non-ionic surfactant, provide detailed step-by-step protocols for preparing both macro- and nanoemulsions, outline methods for their characterization, and discuss applications in drug delivery systems.

The Emulsifier: Understanding 8-Ethoxyoctan-1-ol

8-ethoxyoctan-1-ol is a non-ionic surfactant belonging to the fatty alcohol ethoxylate family.[1] Its structure is amphiphilic, containing both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) part, which is the key to its function as an emulsifier.[2]

Chemical and Physical Properties

The efficacy and behavior of 8-ethoxyoctan-1-ol in an emulsion system are dictated by its physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | [3] |

| Molecular Weight | ~174.28 g/mol | [3] |

| CAS Number | 51308-92-0 | [3] |

| Appearance | Colorless Liquid | [4] |

| Density | ~0.998 g/mL at 25°C | [5][6] |

| Boiling Point | ~253.4°C at 760 mmHg | [5] |

| Flash Point | 110°C | [5] |

| Structure | CCOCCCCCCCCO | [3] |

Mechanism of Action: Bridging Immiscible Phases

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as a hydrocarbon solvent (oil) and water.[7] 8-ethoxyoctan-1-ol achieves this by positioning itself at the oil-water interface, a behavior driven by its dual chemical nature.

-

Hydrophobic Tail: The octanol portion (an 8-carbon chain) is lipophilic and preferentially dissolves in the nonpolar hydrocarbon phase.

-

Hydrophilic Head: The ethoxy (-O-CH₂-CH₂-) and terminal hydroxyl (-OH) groups are polar and form hydrogen bonds with water molecules, anchoring that part of the molecule in the aqueous phase.

This molecular orientation at the interface drastically reduces the interfacial tension between the oil and water phases.[2][8] Lowering this tension makes it significantly easier for mechanical energy (like stirring or homogenization) to break one liquid phase into small droplets within the other, forming a stable dispersion.[7]

Caption: Mechanism of 8-Ethoxyoctan-1-ol at the Oil-Water Interface.

Principles of Emulsion Formulation and Stability

The creation of a kinetically stable emulsion is a multifactorial process. While the right emulsifier is crucial, other parameters must be carefully controlled.[9][10] The stability of an emulsion refers to its ability to resist changes, such as creaming, flocculation, and coalescence, over time.

Key Factors Influencing Emulsion Properties

The final characteristics of the emulsion, such as droplet size and long-term stability, are dependent on several interconnected variables. Generally, emulsions with smaller and more uniform droplet sizes are more stable against gravitational separation and coalescence.[11][12]

-

Surfactant Concentration: A sufficient concentration of 8-ethoxyoctan-1-ol is required to fully coat the surface of the newly formed droplets, preventing them from merging back together (coalescence).

-

Energy Input: The amount of mechanical energy applied during emulsification determines the extent to which the dispersed phase is broken down. High-energy methods like high-pressure homogenization or ultrasonication are required to produce nanoemulsions with very small droplet sizes.[7]

-

Phase Ratio: The relative volumes of the oil and water phases influence the viscosity and type of emulsion formed (oil-in-water vs. water-in-oil).

-

Temperature: Temperature can affect surfactant solubility, oil viscosity, and the overall energy of the system, thereby influencing both the emulsification process and the final stability.[10]

Caption: Key parameters influencing final emulsion properties.

Protocols for Emulsion Preparation

The following protocols provide step-by-step methodologies for creating both standard macroemulsions and more advanced nanoemulsions. Safety glasses and appropriate lab attire should be worn at all times.

Materials and Equipment

-

Surfactant: 8-ethoxyoctan-1-ol

-

Oil Phase: Hydrocarbon solvent of choice (e.g., hexane, heptane, mineral oil, etc.)

-

Aqueous Phase: Deionized or distilled water

-

Equipment:

-

Magnetic stirrer and stir bar

-

High-shear mixer (for Protocol 3.2)

-

High-pressure homogenizer or ultrasonicator (for Protocol 3.3)

-

Analytical balance and beakers

-

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Macroemulsion

This protocol is suitable for creating emulsions with droplet sizes typically in the micron range (0.1-100 µm).[13]

-

Prepare the Aqueous Phase: In a beaker, weigh the desired amount of deionized water. Add the pre-weighed 8-ethoxyoctan-1-ol to the water. A typical starting concentration is 1-5% w/w of the total formulation.

-

Dissolve the Surfactant: Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 400-600 rpm) until the surfactant is fully dissolved.

-

Prepare the Oil Phase: In a separate container, weigh the desired amount of the hydrocarbon solvent.

-

Create the Pre-Emulsion: While continuing to stir the aqueous phase, slowly add the oil phase dropwise. A coarse, unstable emulsion will form.

-

High-Shear Homogenization: Submerge the head of a high-shear mixer into the pre-emulsion. Process the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. The mixture should turn milky-white and uniform.

-

Cooling: Remove the emulsion from the mixer. If significant heat was generated, allow it to cool to room temperature.

-

Characterization: Proceed immediately to characterization steps (Section 4) to assess the quality and stability of the emulsion.

Protocol 2: Preparation of an O/W Nanoemulsion via High-Pressure Homogenization

This method is designed to produce fine emulsions with droplet diameters typically less than 500 nm, which are highly desirable for applications like intravenous drug delivery.[14]

-

Prepare a Pre-Emulsion: Follow steps 1-5 from Protocol 3.2 to create a uniform macroemulsion. This step is critical for ensuring efficient processing in the homogenizer.

-

Set Up the Homogenizer: Prime and operate the high-pressure homogenizer according to the manufacturer's instructions. Set the desired operating pressure. A typical starting point is 10,000-20,000 PSI.

-

Homogenization: Pass the pre-emulsion through the homogenizer. Collect the output in a clean beaker.

-

Multiple Passes: For a smaller and more uniform droplet size distribution, it is recommended to pass the emulsion through the homogenizer for multiple cycles (typically 3-5 passes). Ensure the emulsion is cooled between passes if necessary, as the process generates significant heat.

-

Final Product: After the final pass, collect the nanoemulsion. It should appear translucent or bluish-white due to the small particle size.

-

Characterization: Immediately proceed to characterization (Section 4) to confirm the droplet size and stability.

Emulsion Characterization and Quality Control

Characterizing the emulsion is a self-validating step to ensure the protocol was successful and the formulation meets the required specifications for stability and particle size.[15]

Caption: General experimental workflow for emulsion preparation and characterization.

Protocol: Droplet Size Analysis using Dynamic Light Scattering (DLS)

DLS is a common technique for measuring the size distribution of particles in a suspension.[13][15]

-

Sample Preparation: Dilute a small aliquot of the freshly prepared emulsion with deionized water. The dilution factor should be high enough to achieve a slightly translucent sample, avoiding issues with multiple scattering. A 1:100 or 1:1000 dilution is a good starting point.

-

Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the DLS instrument.

-

Data Acquisition: Allow the sample to equilibrate to the instrument's temperature. Perform the measurement according to the instrument's software guidelines.

-

Analysis: Analyze the resulting size distribution report. For a stable emulsion, you should observe a narrow, monomodal peak. Record the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and uniform size distribution.

Protocol: Accelerated Stability Testing via Centrifugation

This method uses centrifugal force to accelerate gravitational separation, providing a rapid assessment of stability.

-

Sample Preparation: Place 10 mL of the undiluted emulsion into a centrifuge tube.

-

Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 30 minutes.[16]

-

Analysis: After centrifugation, visually inspect the tube for any signs of instability, such as:

-

Creaming: A layer of concentrated emulsion at the top.

-

Phase Separation: A distinct layer of clear oil or water.

-

-

Interpretation: A stable emulsion will show no visible change after centrifugation. The presence of creaming or separation indicates poor stability, suggesting that the formulation (e.g., surfactant concentration) or process (e.g., energy input) needs optimization.

Application Focus: Drug Delivery Systems

Emulsions are highly valuable as delivery vehicles in the pharmaceutical industry, particularly for drugs that are poorly soluble in water (lipophilic).[17] By dissolving a lipophilic Active Pharmaceutical Ingredient (API) in the hydrocarbon oil phase prior to emulsification, the drug can be encapsulated within the oil droplets.

This approach offers several advantages:

-

Enhanced Bioavailability: Dispersing the drug in small droplets increases the surface area for absorption.[17]

-

Protection of Unstable Drugs: The oil core can protect hydrolytically unstable drugs from degradation in the aqueous environment.[18]

-

Versatile Administration Routes: Emulsions can be formulated for various routes, including topical (creams), oral, and intravenous (nanoemulsions) delivery.[19][20]

When formulating for drug delivery, it is critical to use pharmaceutical-grade ingredients and to thoroughly characterize the emulsion for droplet size, drug loading, encapsulation efficiency, and stability under relevant storage conditions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Immediate Phase Separation | Insufficient surfactant concentration.Inadequate mixing energy or duration. | Increase the concentration of 8-ethoxyoctan-1-ol.Increase the speed and/or duration of homogenization. |

| Creaming Occurs Over Time | Droplet size is too large.Density difference between phases is high. | Refine the homogenization process (higher pressure, more passes) to reduce droplet size.[11]Consider adding a viscosity modifier to the aqueous phase. |

| High Polydispersity (PDI > 0.5) | Inefficient homogenization.Surfactant concentration is too low to stabilize all droplets. | Optimize homogenization parameters.Ensure the pre-emulsion is uniform before high-energy processing.Slightly increase surfactant concentration. |

| Emulsion Inverts (O/W to W/O) | Oil phase volume is too high relative to the aqueous phase. | Adjust the oil-to-water ratio. For O/W emulsions, the aqueous phase should typically be the major component. |

References

- The Power of Emulsification: How Fatty Alcohol Ethoxylates Enhance Product Formul

- 8-Ethoxyoctan-1-ol;methane. LookChem.

- Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across C

- Water-in-Oil Emulsions: Mechanisms, Applications, and Innov

- Stability of oil-in-water paraffin emulsions prepared in a mixed ionic/nonionic surfactant system.

- Ethoxylated Surfactants | Applic

- Impact of formulation and particle size on stability and immunogenicity of oil-in-w

- 8-Ethoxy-1-octanol | C10H22O2 | CID 93391. PubChem - NIH.

- Applications of formulations included in emulsion forming drug delivery system. Source Not Found.

- Emulsions: Applic

- Emulsions: making oil and w

- Microwave demulsification of hydrocarbon emulsion - Patent US-2009146897-A1.

- Alcohol Ethoxylates (AE): Uses, Structure & Applications.

- Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion | ACS Omega.

- What are the steps to take in creating oil in water emulsions. And all the reagents to be used?.

- Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing.

- 8-ethoxyoctan-1-ol,methane | CAS#:68603-25-8. Chemsrc.

- Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. Source Not Found.

- Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC. NIH.

- A technical review on characterization methods for structures and properties of emulsion. Source Not Found.

- Potential Application of Non Aqueous Emulsion for Drug Delivery | Abstract. Source Not Found.

- 1-Ethoxyoctane|929-61-3. LookChem.

- (PDF) Effects of functional group of non-ionic surfactants on the stability of emulsion.

- How to Achieve Stable Oil-in-W

- Commercial hydrogel product for drug delivery based on route of administr

- Characterization and stability studies of emulsion systems containing pumice. SciELO.

- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different C

- 1-Ethoxybutan-1-ol | C6H14O2 | CID 21946345. PubChem - NIH.

- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI.

- 1-Ethoxyoctane | CAS No- 929-61-3. Simson Pharma Limited.

- 1-Octanol. Wikipedia.

- Environmental Fact Sheet (#9)

- Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsific

- Alcohol Ethoxyl

- 1-Octanol | C8H18O | CID 957. PubChem - NIH.

Sources

- 1. Alcohol Ethoxylates (AE): Uses, Structure & Applications [sbr-int.com]

- 2. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]

- 3. 8-Ethoxy-1-octanol | C10H22O2 | CID 93391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octanol - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. 8-ethoxyoctan-1-ol,methane | CAS#:68603-25-8 | Chemsrc [chemsrc.com]

- 7. Water-in-Oil Emulsions: Mechanisms, Applications, and Innovations - Elveflow [elveflow.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]

- 11. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 20. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Mitigating Foam Formation in Triton XL-80N Applications

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for managing foam formation when using Triton XL-80N. This resource is designed to provide you with a deep understanding of the underlying principles of foam generation and to offer practical, field-proven solutions to ensure the integrity and efficiency of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Triton XL-80N and its foaming characteristics.

1. What is Triton XL-80N and why does it cause foam?

Triton XL-80N is a nonionic surfactant, specifically an ethoxylated and propoxylated C8-C10 alcohol.[1] Like all surfactants, it has a molecular structure with both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. When Triton XL-80N is added to an aqueous solution, its molecules align at the air-water interface, reducing the surface tension of the liquid.[2] This reduction in surface tension allows for the easier formation and stabilization of air bubbles, leading to foam.[2]

2. Is Triton XL-80N considered a high-foaming or low-foaming surfactant?

While some suppliers may market Triton XL-80N as a "low-foaming" surfactant, this is a relative term. Compared to highly foaming surfactants like sodium lauryl sulfate, its foam generation may be less voluminous and less stable. However, in applications involving agitation, sparging, or high concentrations, it can still produce significant and problematic foam. The foaming tendency of nonionic surfactants like Triton XL-80N is influenced by the length of their polyether alcohol chain.[3]

3. What is the Critical Micelle Concentration (CMC) and how does it relate to foaming?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles in the bulk of the solution. Below the CMC, surfactant molecules primarily exist as individual molecules (monomers). Above the CMC, the solution contains both monomers and micelles.[2] Foaming is often more pronounced at and above the CMC because the presence of micelles can contribute to the stabilization of the foam structure.[2] The reported CMC for Triton XL-80N is approximately 86 ppm at 25°C.[4]

4. Can foam negatively impact my experiments?

Yes, excessive foam can have several detrimental effects in a research and drug development setting, including:

-

Reduced working volume: Foam can occupy a significant portion of the vessel, limiting the usable liquid volume.

-

Inaccurate measurements: Foam can interfere with analytical instruments and make it difficult to accurately measure volumes.

-

Cell damage: In cell culture applications, the bursting of bubbles can create shear forces that damage or kill cells.[5]

-

Protein denaturation: The high surface area of foam can lead to the denaturation and aggregation of proteins.

-

Process inefficiencies: In larger-scale processes, foam can clog filters and vents, leading to pressure buildup and potential equipment failure.[5]

Troubleshooting Guide: A Systematic Approach to Foam Reduction

Encountering foam is a common challenge, but it can be effectively managed by systematically addressing its root causes. This guide provides a step-by-step approach to troubleshooting foam formation in your Triton XL-80N applications.

Step 1: Characterize the Foam

Before implementing any changes, it's crucial to understand the nature of the foam you are observing. Consider the following:

-

Foam Volume: Is it a small layer on the surface or is it filling a significant portion of the vessel?

-

Foam Stability: Does the foam dissipate quickly on its own, or is it persistent?

-

Bubble Structure: Are the bubbles large and coarse, or small and fine?

Answering these questions will help you to select the most appropriate mitigation strategy.

Step 2: Mechanical and Procedural Adjustments

Often, simple changes to your experimental setup and procedure can significantly reduce foam formation without the need for chemical additives.

-

Optimize Agitation: Vigorous mixing can introduce excessive air into the solution, leading to foam.[2]

-

Recommendation: Reduce the agitation speed to the minimum required for adequate mixing. For vortexing, use intermittent pulses rather than continuous high-speed mixing.

-

-

Modify Vessel Geometry: The shape and size of your vessel can influence foaming.

-

Recommendation: Use a vessel with a larger headspace-to-liquid volume ratio to allow foam to dissipate. Baffles in stirred tank bioreactors can sometimes reduce foaming by altering the flow pattern, but in some cases, they can increase it, so empirical testing is necessary.

-

-

Control Gas Sparging: In applications requiring gas delivery (e.g., cell culture), the method of sparging is critical.

-

Recommendation: Use a sparger that produces larger bubbles, as these tend to create less stable foam than fine bubbles. Reduce the gas flow rate to the minimum required for your process.

-

Step 3: Temperature Optimization

Temperature can have a significant impact on the foaming properties of nonionic surfactants.

-

Mechanism: For many nonionic surfactants, an increase in temperature leads to a decrease in foam stability.[6] This is related to the "cloud point" of the surfactant, which is the temperature at which the surfactant becomes less soluble in water. As the temperature approaches the cloud point, the surfactant's ability to stabilize foam decreases.

-

Recommendation: If your experimental conditions allow, consider increasing the temperature of your solution to reduce foam stability. However, be mindful of the thermal stability of your other components, such as proteins or cells.[6]

Step 4: Chemical Defoamers: A Last Resort

When mechanical and procedural adjustments are insufficient, the use of a chemical defoamer may be necessary. However, in research and drug development, the choice of a defoamer must be made carefully to avoid interference with the experiment.

Types of Defoamers:

| Defoamer Type | Mechanism of Action | Advantages | Disadvantages |

| Silicone-Based | Silicone oil has a very low surface tension, allowing it to rapidly spread at the air-liquid interface, disrupt the foam lamella, and cause bubble collapse.[7][8][9] | Highly effective at low concentrations.[10] Chemically inert and often have low toxicity.[7][11] | Can be difficult to remove completely from the final product. May cause "fish-eye" defects in coatings or films. |

| Oil-Based (e.g., mineral oil, vegetable oil) | Insoluble oil droplets enter the foam lamella and spread, causing thinning and rupture of the bubble walls.[7][12] Often contain hydrophobic particles (e.g., silica) to enhance performance.[7] | Generally less expensive than silicone-based defoamers. Can be effective in a wide range of systems. | May be less effective than silicone-based defoamers. Can potentially interact with other components in the formulation. |

| Non-Silicone Organic (e.g., fatty alcohols, esters) | These are typically surfactant-like molecules that are insoluble in the foaming medium and act by disrupting the packing of the foam-stabilizing surfactants at the bubble surface. | Biodegradable and can be a good option where silicone use is restricted.[13] | May be less potent than silicone or oil-based defoamers. |

Selection and Use of Defoamers:

-

Compatibility is Key: The most important factor in choosing a defoamer is its compatibility with your system. The defoamer should be insoluble in your formulation to be effective.[14]

-

Start with a Low Concentration: It is crucial to use the lowest effective concentration of the defoamer. Overdosing can sometimes lead to increased foaming or other undesirable effects.[2] A typical starting concentration for many defoamers is in the range of 10-100 ppm.

-

Perform a Compatibility Study: Before adding a defoamer to your main experiment, it is highly recommended to perform a small-scale compatibility study to ensure it does not negatively impact your results (e.g., cell viability, protein activity, analytical readings).

-

Consider the Application: In biopharmaceutical applications, non-silicone defoamers are often preferred to avoid concerns about silicone residues.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Determining the Optimal Agitation Speed

Objective: To find the minimum agitation speed that provides adequate mixing while minimizing foam formation.

Materials:

-

Your experimental solution containing Triton XL-80N.

-

The vessel and agitator (e.g., magnetic stirrer, overhead stirrer) you will be using in your experiment.

-

A ruler or other measuring device to quantify foam height.

Procedure:

-